molecular formula C32H30ClN3O B2700615 1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride CAS No. 474621-63-1

1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride

Cat. No. B2700615
CAS RN: 474621-63-1
M. Wt: 508.06
InChI Key: OBCGNVLAHSOEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C32H30ClN3O and its molecular weight is 508.06. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Benzimidazoles bearing oxadiazole nuclei, closely related to the chemical structure , have been synthesized and shown to exhibit significant to good anticancer activity. This was demonstrated through in vitro screening against a National Cancer Institute (NCI) 60 cell line panel, identifying compounds with significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).

Antimicrobial Activity

Several studies have reported the synthesis of benzimidazole analogs with potent antimicrobial properties. These include compounds with significant bioactivity against pathogenic fungi such as Candida albicans and bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. The antimicrobial activity is attributed to the structural features of the benzimidazole derivatives, suggesting their potential as novel antimicrobial agents (Dahiya, 2008).

Corrosion Inhibition

Amino acid compounds derived from benzimidazole have been explored as eco-friendly corrosion inhibitors for steel in acidic solutions. Studies employing electrochemical techniques have confirmed their effectiveness, with the inhibition mechanism linked to the adsorption of these compounds on the metal surface, demonstrating the potential application of benzimidazole derivatives in corrosion protection (Yadav, Sarkar, & Purkait, 2015).

Material Science Applications

In material science, benzimidazole derivatives have been integrated into metal-organic frameworks (MOFs) for luminescence sensing of benzaldehyde derivatives. The unique properties of these MOFs, derived from the structural features of benzimidazole, showcase the versatility of these compounds in developing new materials for chemical sensing applications (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O.ClH/c1-22-17-18-29-27(19-22)31(24-11-5-3-6-12-24)32(25-13-7-4-8-14-25)35(29)21-26(36)20-34-23(2)33-28-15-9-10-16-30(28)34;/h3-19,26,36H,20-21H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGNVLAHSOEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=NC6=CC=CC=C65)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.